9-Aminoanthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNICELDCMPPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228526 | |
| Record name | 9-Anthramine | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-03-3 | |
| Record name | 9-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Anthramine | |
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| Record name | 9-Aminoanthracene | |
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| Record name | 9-Anthramine | |
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| Record name | 9-Aminoanthracene | |
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| Record name | 9-ANTHRAMINE | |
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Synthetic Methodologies and Derivatization Strategies for 9 Aminoanthracene
Classical Reduction Pathways for 9-Aminoanthracene Synthesis
The most established and direct methods for synthesizing this compound rely on the reduction of a suitable precursor, primarily 9-nitroanthracene (B110200).
Reduction of 9-Nitroanthracene
The reduction of 9-nitroanthracene is the most common laboratory-scale method for the preparation of this compound. The synthesis begins with the electrophilic nitration of anthracene (B1667546). researchgate.net A well-documented procedure involves the nitration of anthracene using nitric acid in a solvent like glacial acetic acid to produce the precursor, 9-nitroanthracene. orgsyn.org
Once 9-nitroanthracene is obtained, its nitro group is reduced to a primary amine. A variety of reducing agents can accomplish this transformation, with tin(II) chloride (SnCl₂) in the presence of a strong acid being a frequently employed method. For example, treating 9-nitroanthracene with a slurry of SnCl₂ and concentrated hydrochloric acid in an acetic acid medium under thermal conditions yields this compound. nih.govacs.org This classical approach provides the target compound in good yields. acs.org
Table 1: Representative Conditions for the Reduction of 9-Nitroanthracene
| Reducing Agent | Acid/Solvent System | Yield | Reference |
|---|
Alternative Synthetic Routes from Anthracene Precursors
Beyond the nitration-reduction pathway, other strategies have been developed to access the this compound scaffold, often by forming the C-N bond directly at the 9-position of a pre-functionalized anthracene ring.
One notable method involves the in-situ generation of benzyne (B1209423), which reacts with α-lithiated arylacetonitriles. This pathway can lead to the formation of 9-amino-10-arylanthracenes in a one-pot synthesis, offering an alternative to multi-step procedures that start with expensive substituted anthracenes. arkat-usa.org
Modern cross-coupling reactions also provide powerful alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction can be applied to couple a 9-haloanthracene (such as 9-bromoanthracene) with an ammonia (B1221849) equivalent to furnish this compound. wikipedia.orgorganic-chemistry.org Similarly, the Ullmann condensation, which uses a copper catalyst, can achieve the amination of aryl halides, representing another potential route from 9-haloanthracenes to this compound, though it often requires harsher reaction conditions than palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org
Advanced Synthetic Protocols for N-Functionalization of this compound
The primary amino group of this compound is a key site for derivatization, allowing for the introduction of various functional groups. This N-functionalization is crucial for modulating the compound's properties and for its incorporation into larger molecular systems. Due to the tendency of this compound to undergo auto-oxidation, N-substitution is often employed to enhance its stability by reducing the reactivity of the nitrogen atom. nih.govacs.org
N-Alkylation and N-Acylation Reactions
Standard organic transformations can be applied to achieve N-alkylation and N-acylation of this compound. N-acylation, for instance, can be performed to introduce amide functionalities. In some cases, acylation can occur at both the nitrogen atom and the anthracene core, leading to products like amidoesters. researchgate.net The reaction of aminoanthraquinone derivatives with reagents like acetic anhydride (B1165640) is a well-established method for acylation, suggesting similar conditions could be effective for this compound. mdpi.com
N-Silylation Approaches and Subsequent Transformations
N-silylation involves the attachment of a silyl (B83357) group (such as trimethylsilyl, TMS) to the nitrogen atom of this compound. This transformation is not only a method for protecting the amino group but also serves as a functional handle for further reactions. A key application of N-silylated this compound is in the development of chemical sensors. For example, the desilylation of an N-silylated derivative upon exposure to fluoride (B91410) ions can trigger a fluorescent response, forming the basis of a fluoride ion sensor. acs.org
Palladium-Catalyzed Cross-Coupling Methods for Aminoanthracene Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for creating C-N bonds. rsc.org In the context of this compound, the Buchwald-Hartwig amination is particularly relevant. acsgcipr.orglibretexts.org In this reaction, this compound can act as the amine coupling partner, reacting with various aryl or heteroaryl halides (or triflates) to produce N-aryl or N-heteroaryl derivatives. organic-chemistry.org This methodology provides a powerful and general route to a diverse library of N-substituted aminoanthracene compounds, which are difficult to access through classical methods. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.org The synthesis of complex structures like 9,10-bis(5H-dibenzo[b,f]azepino)anthracene from 9,10-dibromoanthracene (B139309) showcases the power of this method in functionalizing the anthracene core with nitrogen-containing substituents. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 9-Nitroanthracene |
| Anthracene |
| 9-chloro-10-nitro-9,10-dihydroanthracene |
| 9-anthrylammonium chloride |
| Anthraquinone (B42736) |
| Anthraquinone monoimine |
| 9-Amino-10-phenylanthracene |
| 9-Phenylanthracene |
| 10-Bromo-9-anthrone |
| 10-Phenyl-9-anthrone |
| 9-Nitro-10-phenylanthracene |
| 9-Bromoanthracene |
| 9,10-Dibromoanthracene |
| Cyanuric chloride |
| 1,4-Dihydroxyanthraquinone |
| Anthracene-1,4-dione |
| 1,4-Dimethoxyanthracene-9,10-dione |
| 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |
| 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate |
| Bromaminic acid |
Synthesis of Substituted this compound Analogues
The functionalization of the this compound scaffold is crucial for tuning its chemical and photophysical properties. Methodologies have been developed to introduce a variety of substituents at specific positions on the anthracene core, enabling the creation of a diverse library of analogues.
Regioselective Introduction of Substituents on the Anthracene Core
The regioselective synthesis of substituted this compound analogues can be effectively achieved through strategies involving in situ generated benzynes. The reaction of substituted bromoarenes, serving as benzyne precursors, with α-lithiated arylacetonitriles allows for the controlled introduction of substituents onto the final anthracene framework. Current time information in Paris, FR.
For instance, by utilizing appropriately substituted bromoarenes, it is possible to generate mono-, di-, tri-, and even tetra-peri-substituted derivatives of 10-aryl-9-aminoanthracenes. Current time information in Paris, FR. The reaction of 2-bromotoluene (B146081) as the aryne precursor with (2-methoxyphenyl)acetonitrile and lithium diisopropylamide (LDA) initially yields a mixture of lithiated intermediates. This mixture, upon further reaction, can produce a single, specifically substituted product like 10-(2-methoxyphenyl)-1,5-dimethyl-9,10-dihydroanthracen-9-imine, demonstrating control over the placement of methyl groups on the tricyclic ring. Current time information in Paris, FR. This method's regioselectivity is influenced by the electronic and steric effects of the substituents on the benzyne and benzonitrile (B105546) intermediates, guiding the cycloaddition and subsequent rearrangement to favor specific isomers. Current time information in Paris, FR.
Facile One-Pot Syntheses of 10-Aryl Derivatives
A highly efficient, one-pot synthesis provides access to a range of 10-aryl derivatives of this compound, which are otherwise difficult to prepare. Current time information in Paris, FR. This method circumvents traditional multi-step syntheses that often involve expensive starting materials and harsh conditions, such as the nitration and reduction of 9-phenylanthracene. Current time information in Paris, FR.
The one-pot procedure involves the reaction of a bromoarene, such as bromobenzene, with various arylacetonitriles in the presence of a strong base like LDA. This process proceeds via the formation of benzyne and α-lithiated arylacetonitrile intermediates. Current time information in Paris, FR.acs.org The reaction is versatile, allowing for the introduction of a wide array of aryl groups at the 10-position by simply changing the arylacetonitrile starting material. Yields for this synthesis are generally good, ranging from 52% to 79%. Current time information in Paris, FR. The reaction has been successfully applied to produce multi-gram quantities of the desired 10-aryl-9-aminoanthracenes. Current time information in Paris, FR.
Below is a table summarizing the synthesis of various 9-amino-10-arylanthracene derivatives using this one-pot methodology. Current time information in Paris, FR.
| Aryl Group (Ar) at C-10 | Starting Arylacetonitrile | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Phenyl | Phenylacetonitrile | 79 | 263-265 |
| 4-Methoxyphenyl | (4-Methoxyphenyl)acetonitrile | 78 | 255-257 |
| 2-Methoxyphenyl | (2-Methoxyphenyl)acetonitrile | 71 | 220-222 |
| 4-Chlorophenyl | (4-Chlorophenyl)acetonitrile | 76 | 288-290 |
| 3,4-Dimethoxyphenyl | (3,4-Dimethoxyphenyl)acetonitrile | 68 | 248-250 |
| 4-Biphenylyl | (4-Biphenylyl)acetonitrile | 52 | 301-303 |
| 1-Naphthyl | (1-Naphthyl)acetonitrile | 64 | 295-297 |
| 3-Thienyl | (3-Thienyl)acetonitrile | 65 | 238-240 |
Polymerization and Oligomerization of this compound Monomers
The incorporation of this compound into polymer chains is a key strategy for developing novel materials with tailored electronic and photophysical properties. Both direct polymerization of the monomer and its integration into more complex architectures have been explored.
Chemical Oxidation Polymerization Methods
Conjugated polyaminoanthracenes can be synthesized through chemical oxidation polymerization. researchgate.netsigmaaldrich.com This approach is analogous to the synthesis of other conducting polymers like polyaniline. The polymerization of aminoanthracene monomers, such as 1-aminoanthracene, has been successfully achieved using an oxidant like hydrogen peroxide (H₂O₂) in the presence of an iron (II) sulfate (B86663) (FeSO₄) catalyst. capes.gov.br This method proceeds via successive coupling reactions to form the polymer backbone. capes.gov.br
The resulting polymers are typically brown powders soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). capes.gov.br The electrical conductivity of these polymers can be significantly enhanced through doping with acids like HCl or with iodine. capes.gov.br For instance, poly(1-aminoanthracene) has shown an increase in conductivity from 1.6 x 10⁻⁷ S/cm to 1.5 x 10⁻³ S/cm upon doping. capes.gov.br Research indicates that polymers constructed with this compound units can exhibit green fluorescence, similar to the monomer itself. researchgate.netnih.gov
Controlled Polymer Architectures incorporating this compound Units
Creating polymers with well-defined structures, such as controlled molecular weights, low polydispersity, and specific topologies (e.g., block copolymers), requires the use of controlled or living polymerization techniques. researchgate.netacs.org While the direct controlled polymerization of this compound can be challenging due to the reactivity of the amino group, its incorporation into controlled polymer architectures is achieved by polymerizing functionalized anthracene derivatives.
Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for this purpose. sigmaaldrich.commdpi.com For example, ATRP has been employed to synthesize polymers with an anthracene group at the chain end by using an anthracene-containing initiator. capes.gov.br
Furthermore, living anionic polymerization has been used to create well-defined binary block copolymers, such as poly(4-diphenylaminostyrene)-block-poly(9-vinylanthracene), demonstrating precise control over the polymer chain structure. researchgate.net Similarly, RAFT polymerization has been utilized to synthesize block copolymers where one block is designed to be compatible with aminoanthracene derivatives. This allows for the creation of structured blends and composites where, for example, 2-aminoanthracene (B165279) can co-aggregate within a specific block of a polystyrene-block-polyanthrylaminomethylstyrene copolymer. acs.org These advanced methods enable the precise placement of anthracene moieties within complex macromolecular structures, paving the way for advanced materials with highly tunable properties.
Spectroscopic and Photophysical Characterization of 9 Aminoanthracene Systems
Excited State Dynamics and Fluorescence Mechanisms
Upon photoexcitation, 9-aminoanthracene can undergo intramolecular charge transfer (ICT), a process that profoundly influences its fluorescence characteristics. In this process, the amino group acts as an electron donor and the anthracene (B1667546) moiety functions as the electron acceptor. The extent of this charge transfer is heavily dependent on the polarity of the solvent.
In nonpolar solvents, the molecule primarily exists in a locally excited (LE) state. However, in more polar environments, a twisted intramolecular charge transfer (TICT) state is formed. This transition to a highly polar, charge-transfer state is a key determinant of the fluorescence behavior of this compound and its derivatives. The formation of the TICT state involves the twisting of the C-N bond, leading to a significant change in the electronic distribution of the molecule.
The fluorescence of this compound is subject to several external factors that can either enhance or diminish its emission.
Solvent Polarity: The polarity of the solvent is a critical factor. An increase in solvent polarity leads to a stabilization of the TICT state, which results in a red-shift of the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of molecules undergoing ICT.
pH: The pH of the solution can also significantly impact fluorescence. In acidic conditions, the amino group can become protonated, forming the 9-anthrylammonium salt (9AAH+). This protonation alters the electronic structure and, consequently, the fluorescence properties of the molecule. nih.gov
Presence of Oxygen: Oxygen is a known quencher of fluorescence. In the presence of oxygen, this compound can be oxidized, particularly under dark conditions, to the non-fluorescent anthraquinone (B42736) monoimine (AQNH). nih.govacs.org This process can be mitigated by working under hypoxic conditions. nih.gov
Substituents: The presence of electron-donating groups, such as the amino group (-NH2), generally increases fluorescence, while electron-withdrawing groups can decrease or quench it. aatbio.com
To ensure consistent and reproducible fluorescence from this compound, it is crucial to control the experimental environment. The green fluorescence emission of this compound can be maintained by managing its oxidation. nih.govnih.gov In the solid state, the presence of an acid like lauric acid can help maintain fluorescence for a longer duration by favoring the equilibrium towards the 9-anthrylammonium salt. nih.govnih.gov
For solutions, bubbling nitrogen through the solvent to remove dissolved oxygen can preserve the green fluorescence for an extended period. nih.govnih.gov A solution of this compound in deuterated chloroform (B151607) (CDCl3) through which nitrogen was bubbled continued to emit green fluorescence for over three days. nih.govnih.gov In contrast, the fluorescence of a solution bubbled with oxygen disappeared within the same timeframe. nih.govnih.gov Under UV irradiation at 365 nm, this compound can also undergo dimerization, a process that occurs much faster than its oxidation to AQNH. nih.govacs.org
Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing the structure of this compound and monitoring its chemical transformations. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR spectroscopy can be used to monitor the dimerization and oxidation of this compound. nih.gov For instance, the dimerization of this compound in methanol-d4 (B120146) upon UV irradiation can be followed by observing the changes in the ¹H NMR spectrum over time. nih.govacs.org Similarly, the oxidation to anthraquinone monoimine (AQNH) under dark conditions in the presence of oxygen can also be tracked. nih.govacs.org
| Compound | Proton | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| This compound | Aromatic | ~7.5-8.5 | CDCl₃ |
| This compound Photodimer | Benzene (B151609) Ring | Two doublets and two triplets | MeOH-d₄ |
| This compound Photodimer | Methine Proton | Singlet | MeOH-d₄ |
UV-Vis absorption spectroscopy provides insights into the electronic transitions of this compound. A solution of this compound in methanol (B129727) exhibits an absorption band with a maximum (λmax) at 420 nm. nih.govacs.org This is consistent with values reported in other polar solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH₃CN). nih.govacs.org The fluorescence emission of this compound in methanol is observed at a λmax of 510 nm, with a quantum yield of 19%. nih.govacs.org The protonated form, 9-anthrylammonium chloride (9AAH+·Cl⁻), shows a similar fluorescence quantum yield of 20% in methanol. nih.govacs.org
In the solid state on a TLC plate, this compound shows a fluorescence emission maximum at 507 nm when excited at 420 nm. nih.govacs.org
| Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (%) |
|---|---|---|---|
| Methanol | 420 | 510 | 19 |
| Methanol (9AAH+·Cl⁻) | - | - | 20 |
| Solid State (TLC) | - | 507 | - |
Fluorescence Excitation and Emission Spectroscopy
This compound (9AA) is recognized for its characteristic green fluorescence. nih.govnih.gov The photophysical properties, including its excitation and emission spectra, are influenced by its molecular environment.
In solution, this compound exhibits distinct spectral characteristics. A solution of 9AA in methanol displays an absorption maximum (λmax) at 420 nm. nih.govacs.org Similar absorption values have been reported in other polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN). nih.govacs.org When excited at this wavelength, the compound emits fluorescence with a maximum (λem) at approximately 510 nm in methanol, resulting in a significant Stokes shift. nih.govacs.org The Stokes shift, which is the difference between the absorption and emission maxima, is indicative of the energy lost to non-radiative processes, such as vibrational relaxation and solvent reorganization, between the absorption of a photon and the subsequent emission of a fluorescent photon.
The quantum yield of fluorescence (Φf), a measure of the efficiency of the fluorescence process, has been determined for this compound in methanol to be 19%. nih.gov The protonated form of the molecule, 9-anthrylammonium chloride (9AAH⁺·Cl⁻), exhibits a similar quantum yield of 20% in the same solvent, and its excitation and emission spectra share the same profile and maxima as the neutral form. nih.gov
In the solid state, the fluorescence properties are also observable. When applied to a silica (B1680970) gel thin-layer chromatography (TLC) plate and irradiated with 420 nm light, this compound shows a fluorescence emission maximum at 507 nm. nih.govacs.org The intensity of this emission, however, can be transient due to the compound's susceptibility to auto-oxidation in the presence of atmospheric oxygen, which leads to the formation of the non-fluorescent product, anthraquinone monoimine. nih.govnih.gov Research has shown that the fluorescence emission can be stabilized and maintained for longer periods in the presence of an acid like lauric acid, which shifts the equilibrium towards the more stable 9-anthrylammonium salt. nih.govnih.govacs.org Under these acidic conditions on a TLC plate, the emission maximum is observed at 510 nm. nih.gov
The following table summarizes the key photophysical properties of this compound in different media based on published research findings.
Chemical Compounds Mentioned
Mechanistic Investigations of 9 Aminoanthracene Reactivity
Oxidation Pathways and Stability of 9-Aminoanthracene
The stability of this compound is primarily dictated by its oxidation pathways, which lead to the formation of non-fluorescent products. nih.govacs.orgresearchgate.net
This compound undergoes auto-oxidation in the presence of air, leading to its decomposition. nih.govacs.org The primary product of this irreversible process is anthraquinone (B42736) monoimine (AQNH). nih.govacs.orgsmolecule.com This oxidation can be monitored over time, with studies showing that in a solution of this compound in deuterated chloroform (B151607) (CDCl₃) bubbled with oxygen, a significant amount of AQNH is formed within 1.5 hours, and almost all the this compound disappears after 72 hours. nih.govacs.org Trace amounts of anthraquinone (AQ), the hydrolysis product of AQNH, are also detected. nih.govacs.org
The formation of AQNH from this compound is a key factor in the loss of its characteristic green fluorescence, as AQNH is largely non-fluorescent. nih.govacs.orgresearchgate.net
Table 1: Products of this compound Auto-oxidation
| Precursor | Oxidation Product(s) | Conditions |
| This compound | Anthraquinone monoimine (AQNH), Anthraquinone (AQ) | Presence of oxygen (air) nih.govacs.orgsmolecule.com |
This table summarizes the identified products from the auto-oxidation of this compound.
The exact mechanism of this compound auto-oxidation, specifically whether it involves singlet oxygen (¹O₂) or triplet oxygen (³O₂), has been a subject of investigation. nih.govacs.orgresearchgate.net Research suggests that the oxidation of this compound to AQNH occurs in the dark, which points towards triplet oxygen being the reactive species. nih.govacs.orgresearchgate.net This is because the formation of singlet oxygen typically requires photosensitization. horiba.com
Several environmental factors can influence the rate of this compound oxidation. The presence of an acid can help maintain the fluorescence of this compound for a longer duration. nih.govnih.gov This is because in the presence of an acid, an equilibrium is established between this compound and its protonated form, 9-anthrylammonium salt, which is more resistant to oxidation. nih.govvulcanchem.com
The solvent environment also plays a role. For instance, the oxidation rate is dependent on the solubility of oxygen in the solvent. researchgate.net Interestingly, the presence of ethanolamine, often used as an antioxidant, was found to accelerate the oxidation of this compound in methanol (B129727), likely by increasing the solubility of oxygen in the solvent. nih.govacs.org Conversely, bubbling nitrogen through a solution of this compound in CDCl₃ can preserve its green fluorescence for over three days, highlighting the critical role of oxygen in the degradation process. nih.govacs.orgresearchgate.net
Dimerization and Photodimerization Processes
In addition to oxidation, this compound can undergo dimerization, particularly under the influence of light. nih.govacs.orgresearchgate.net
The photodimer of this compound has been characterized through various analytical techniques. nih.govacs.orgresearchgate.net X-ray crystallographic analysis has revealed that the dimer forms through a [4+4] cycloaddition at the 9- and 10-positions of the anthracene (B1667546) skeleton. nih.govacs.orgresearchgate.net In a methanol solvent, the dimer can form a 1:2 complex with methanol through hydrogen bonding between its amino groups and the hydroxyl group of the solvent. nih.govacs.orgresearchgate.net The structure of the dimer has also been confirmed by ¹H NMR spectroscopy, which shows characteristic signals for the benzene (B151609) ring protons and the methine proton at the 10-position. nih.govacs.orgresearchgate.net This dimer is sometimes referred to as the "photodimer of this compound". core.ac.uk
Table 2: Spectroscopic and Structural Data for this compound Dimer
| Analytical Technique | Key Findings |
| X-ray Crystallography | [4+4] cycloaddition at the 9- and 10-positions; forms a 1:2 complex with methanol via hydrogen bonding. nih.govacs.orgresearchgate.net |
| ¹H NMR Spectroscopy | Signals corresponding to a benzene ring (two doublets and two triplets) and a methine proton (singlet) from the 10-position. nih.govacs.orgresearchgate.net |
This table presents the key characterization data for the dimer of this compound.
The formation of the this compound dimer is a photochemical process. nih.govacs.org Irradiation with light, for example at 365 nm, is required for the dimerization to occur. nih.govacs.orgresearchgate.net This bimolecular reaction is a [4+4] cycloaddition, a process that is thermally forbidden by the Woodward-Hoffmann rules but photochemically allowed. nih.govacs.orgresearchgate.net
In a degassed solution of this compound in deuterated methanol (MeOH-d₄) sealed in an NMR tube and irradiated with light, the formation of the dimer can be observed within an hour. nih.govacs.org Due to its low solubility, the dimer may precipitate out of the solution as a single crystal after several hours of irradiation. nih.govacs.org
It has been observed that in a non-degassed solution under UV irradiation, both dimerization and oxidation to AQNH occur. nih.govacs.org However, the dimerization process is much faster than the oxidation. nih.govacs.orgresearchgate.net In the absence of light, even when oxygen is bubbled through the solution, only the oxidation product AQNH is formed, confirming that light is essential for the dimerization process. nih.govacs.org
Radical Processes and Single-Electron Transfer (SET) Events in Reactions
Single-Electron Transfer (SET) is a fundamental chemical process involving the movement of one electron from a donor to an acceptor molecule. numberanalytics.comnumberanalytics.com This event is pivotal in initiating a wide array of chemical transformations, particularly in photoredox catalysis, by generating highly reactive radical intermediates. numberanalytics.comdiva-portal.org The aminoanthracene scaffold has been incorporated into sophisticated photocatalysts designed to facilitate these reactions under visible light. Derivatives of this compound, such as 9,10-bis(diarylamino)anthracene, have demonstrated significant efficacy as highly reducing organic photocatalysts. acs.orgresearchgate.net These catalysts leverage the electron-rich nature of the diarylamine donor groups and the extensive π-conjugation of the anthracene core to absorb visible light and initiate SET processes. acs.org Mechanistic studies reveal that upon photoexcitation, these catalysts can transfer an electron to a suitable acceptor, triggering radical processes. acs.orgresearchgate.net The reaction then proceeds through catalytic radical pathways rather than radical chain processes. acs.org
Generation and Reactivity of Fluoroalkyl Radicals
The introduction of fluoroalkyl groups into organic molecules is of significant interest, and SET provides a powerful method for generating the necessary fluoroalkyl radicals from stable precursors. Aminoanthracene-based systems have been instrumental in this area. Specifically, 9,10-bis(di(p-tert-butylphenyl)amino)anthracene has been employed as a potent metal-free photocatalyst for radical fluoroalkylation. acs.orgresearchgate.net
Under visible light irradiation, the excited state of the anthracene-based photocatalyst possesses strong reducing power. It initiates a single-electron transfer to an electron-accepting fluoroalkylating reagent, such as a diaryl(fluoroalkyl)sulfonium salt. acs.orgresearchgate.net This SET event cleaves the precursor, releasing a reactive fluoroalkyl radical. The high reducing potential of the catalyst allows for the generation of a variety of valuable fluoroalkyl radicals. acs.org
Detailed mechanistic investigations into the photocatalytic amino-trifluoroethylation of styrene (B11656) using diphenyl(2,2,2-trifluoroethyl)sulfonium trifluoromethanesulfonate (B1224126) as the radical precursor confirmed that the reaction is initiated by a SET from the photocatalyst to the sulfonium (B1226848) salt. acs.org This process was identified as a static quenching mechanism, where a complex forms between the catalyst and the fluoroalkylating agent prior to the electron transfer. acs.orgresearchgate.net
The versatility of this system is demonstrated by its ability to generate several types of fluoroalkyl radicals, as summarized in the table below.
| Precursor Type | Generated Fluoroalkyl Radicals | Reference |
| Sulfonium Salts | Trifluoroethyl Radical (•CH₂CF₃) | acs.org |
| Sulfonium Salts | Difluoroethyl Radical (•CH₂CF₂H) | acs.orgresearchgate.net |
| Sulfonium Salts | Trifluoromethyl Radical (•CF₃) | acs.org |
| Sulfonium Salts | Difluoromethyl Radical (•CF₂H) | acs.orgresearchgate.net |
Intermediates in Photocatalytic Cycles
The elucidation of transient intermediates is crucial for understanding any photocatalytic mechanism. In the reactions involving aminoanthracene-based photocatalysts, several key intermediates have been identified. Following the initial SET from the photo-excited catalyst to the substrate, the catalyst is converted into a 1e-oxidized cationic radical species. acs.orgresearchgate.net
In the case of 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, this oxidized intermediate has been detected and characterized. acs.org It is a key active species in the catalytic cycle, possessing a long lifetime and a distinctive Intervalence Charge Transfer (IVCT) band in the near-infrared (NIR) region, which aids in its identification. acs.orgresearchgate.net The photocatalytic cycle is completed when this radical cation is reduced back to its ground state, typically by an electron transfer from a reaction intermediate later in the sequence, thus regenerating the catalyst for subsequent cycles. uni-bayreuth.de
While sophisticated derivatives demonstrate this clear photocatalytic cycle, this compound itself can undergo reactions involving distinct intermediates. Under UV irradiation (365 nm), this compound in methanol undergoes dimerization. nih.govacs.org In the presence of oxygen, particularly triplet oxygen, it can be oxidized to form anthraquinone monoimine (AQNH) as a non-fluorescent product. nih.gov These transformations highlight the reactivity of the this compound core and its ability to form various intermediates upon excitation or oxidation.
| Catalyst/Reactant | Condition | Intermediate Species | Detection/Evidence | Reference |
| 9,10-bis(di(p-tert-butylphenyl)amino)anthracene | Visible Light Irradiation | 1e-oxidized cationic radical of the photocatalyst | Near-IR (NIR) spectroscopy (IVCT band) | acs.orgresearchgate.net |
| This compound | UV Irradiation (365 nm) in MeOH | Dimer of this compound | ¹H NMR and X-ray crystallography | nih.govacs.org |
| This compound | Oxygen (dark conditions) in MeOH | Anthraquinone monoimine (AQNH) | Product isolation | nih.gov |
Computational and Theoretical Studies on 9 Aminoanthracene
Electronic Structure and Frontier Molecular Orbital Theory Calculations
The electronic properties of 9-Aminoanthracene are largely dictated by its extended π-conjugated system, inherited from the anthracene (B1667546) core, and modified by the electron-donating amino group at the 9-position. Frontier Molecular Orbital (FMO) theory is a key framework for understanding the reactivity and spectroscopic properties of such molecules. libretexts.orgimperial.ac.uk This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn
For this compound, the amino group significantly influences the energy and distribution of these frontier orbitals. The nitrogen lone pair participates in the π-system, raising the energy of the HOMO and altering the HOMO-LUMO energy gap. This gap is a critical parameter, as it relates to the molecule's electronic transitions and chemical reactivity. mdpi.com For instance, the quenched fluorescence of some aminoanthracene derivatives is attributed to a photo-induced electron transfer from the nitrogen's lone pair to the anthracene moiety in the excited state. rsc.org
Computational studies show that the position of the amino group is crucial. In this compound, steric hindrance can cause the amino group to be slightly out of plane with the anthracene ring system, affecting the degree of conjugation. This contrasts with other isomers where the group may be more planar, leading to different electronic properties. The fine structure of individual this compound molecules, as observed in high-resolution imaging, has been shown to resemble the calculated molecular orbitals of the free molecule. researchgate.net
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. pku.edu.cn FMO theory thus provides a basis for understanding reactions involving this compound, such as its role in Diels-Alder reactions where the anthracene moiety can act as a diene. libretexts.org
Density Functional Theory (DFT) Applications to this compound Derivatives
Density Functional Theory (DFT) has become a standard tool for investigating the molecular and electronic structures of anthracene derivatives. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules. DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties like HOMO-LUMO energies. researchgate.net
Studies on various anthracene derivatives demonstrate the utility of DFT. For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to investigate molecular parameters responsible for the efficiency of blue light-emitting materials in OLEDs. nih.gov In the study of a julolidine-fused anthracene derivative, DFT calculations (B3LYP/6-31G(d)) were employed to visualize the molecular orbitals and compute excitation energies, showing good agreement with experimental observations. rsc.org These calculations revealed that in 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DAA), the dimethyl-amino group is orthogonal to the anthracene π-system, electronically separating it, whereas in the julolidine-fused system (J-A), there is significant electron delocalization. rsc.org
DFT is also applied to understand the properties of more complex systems, such as 2-aminoanthraquinone, where it helps in determining the most stable molecular structure and assigning vibrational spectra. researchgate.net In the context of synthesizing new anthracene derivatives, DFT calculations have been used to propose and support reaction mechanisms by explaining observed regioselectivity. nih.gov
Below is a table summarizing the application of DFT in studying various anthracene derivatives.
| Compound/Derivative Studied | DFT Functional/Basis Set | Key Findings |
| 9,10-bis(naphthyl)anthracene derivatives | B3LYP/6-31G(d,p) | Investigated molecular parameters for OLED efficiency; calculated reorganization energy and transfer integrals. nih.gov |
| Julolidine-fused anthracene (J-A) | B3LYP/6-31G(d) | Computed molecular orbitals and excitation energies; confirmed electron delocalization from the fused nitrogen to the anthracene plane. rsc.org |
| Chiral 9-substituted anthracene templates | Not specified | Explored diastereoselectivity in Diels-Alder reactions by modeling transition states. nih.gov |
| Catechol-incorporated anthracene derivatives | Not specified | Supported a proposed reaction mechanism involving cation migration and explained regioselectivity. nih.gov |
| Anthracene-9,10-dicarboxaldehyde (ADCA) | B3LYP/6-311++G(d,p) | Investigated electronic structure and stability; NBO studies predicted high stability. researchgate.net |
This table is based on data from cited research articles.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating complex reaction mechanisms and characterizing the high-energy transition states that are often difficult to observe experimentally. For reactions involving this compound and its derivatives, theoretical studies have provided crucial insights into stereoselectivity and reaction pathways.
A significant area of study is the Diels-Alder reaction, where anthracene derivatives serve as chiral templates. nih.govcapes.gov.br DFT methods have been used to explore the diastereoselectivity of these reactions. nih.gov For the reaction between (R)-9-(1-phenylethyl)aminoanthracene and maleic anhydride (B1165640), modeling revealed that the major product is formed via a transition state where the nitrogen lone pair is antiperiplanar to the incoming dienophile. nih.gov Interestingly, while an interaction between a carbonyl oxygen and the amine hydrogen was present, it was found not to be the determining factor for selectivity, correcting previous hypotheses based on steric arguments alone. nih.gov
In synthetic chemistry, computational modeling helps to rationalize product formation. For instance, in the one-pot synthesis of catechol-incorporated anthracene derivatives from 9-anthracenecarboxaldehyde, DFT calculations were performed to support a newly proposed mechanism that involves cation migration to explain the observed regioselectivity. nih.gov Similarly, theoretical studies on the formation of 9,10-dihydroanthracen-9-imines from substituted benzynes and lithiated arylacetonitriles help to explain why certain isomers are formed preferentially by analyzing the steric and electronic factors in the intermediates. arkat-usa.org
These modeling studies allow chemists to understand the subtle energetic differences between competing reaction pathways and transition states, leading to a more rational design of synthetic routes and chiral auxiliaries. nih.govacs.org
Simulations of Intermolecular Interactions and Cluster Formation
The non-covalent interactions of this compound, such as π–π stacking and hydrogen bonding, are critical for its application in materials science and its behavior in biological and astrophysical environments. Molecular simulations are employed to study these interactions, from self-assembly on surfaces to the formation of large molecular clusters in the gas phase. acs.org
Scanning tunneling microscopy (STM) studies have shown that this compound molecules form ordered arrangements on Au(111) surfaces. researchgate.net The molecules tend to align in pairs and decorate specific regions of the gold surface reconstruction, indicating a template-assisted ordering process. researchgate.net Such studies on intermolecular forces are vital for developing molecular self-assembly techniques for nanoscale electronic devices. researchgate.net In another context, the π–π stacking interaction between this compound and multi-walled carbon nanotubes (MWCNTs) has been studied computationally, revealing a "T-shaped" conjugation that influences the electronic properties of the resulting composite material. rsc.org
A significant body of research has focused on the gas-phase formation of clusters between fullerene cations and this compound. researchgate.netoup.com These studies are relevant to astrochemistry and understanding the growth of interstellar dust. researchgate.netoup.com Experiments combined with theoretical calculations show that fullerene-fragment cations (like C₅₆⁺ and C₅₈⁺) efficiently form clusters with multiple this compound molecules, while the more stable C₆₀⁺ is less reactive due to competition from a charge transfer channel. researchgate.netoup.com
Theoretical calculations on these clusters have identified different types of isomers, with bonding characterized as either van der Waals or covalent, depending on the reaction sites. researchgate.netoup.com As the clusters grow, a conversion between these bonding modes can occur. researchgate.netoup.com The amino group on this compound plays a crucial role, enhancing its reactivity in cluster formation compared to other polycyclic aromatic hydrocarbons (PAHs) like 9-hydroxyfluorene. oup.comoup.com
| Cluster System | Computational Method | Key Findings |
| Fullerene Cations (C₅₆⁺, C₅₈⁺) + this compound | Theoretical Calculations (unspecified) | Efficient formation of [(C₁₄H₁₁N)ₙC₅₆]⁺ and [(C₁₄H₁₁N)ₙC₅₈]⁺ clusters (n=1-7). researchgate.netoup.com |
| Fullerene Cation (C₆₀⁺) + this compound | Theoretical Calculations (unspecified) | Cluster formation is inefficient due to competition from a charge transfer reaction. researchgate.netoup.com |
| [(C₁₄H₁₁N)C₅₈]⁺ | Theoretical Calculations (unspecified) | Existence of isomers with van der Waals or covalent bonds, depending on fullerene reaction site. researchgate.netoup.com |
| Large Clusters (e.g., [(C₁₄H₁₁N)₇C₅₈]⁺) | Theoretical Calculations (unspecified) | Proposed multishelled geometry with this compound molecules surrounding the fullerene cation. researchgate.netoup.com |
This table is based on data from cited research articles.
Advanced Materials Science Applications of 9 Aminoanthracene Derivatives
Development of Organic Electronic Materials
The unique π-conjugated system of the anthracene (B1667546) core, combined with the electronic influence of the amino group, makes 9-aminoanthracene and its derivatives promising building blocks for organic electronic materials. cymitquimica.comelectrochem.org These materials are integral to the development of next-generation electronic devices that offer flexibility, transparency, and solution processability. mdpi.com
Transparent Conductive Polymers based on Poly(this compound)
Poly(this compound) (P9-AA) has been identified as a lightly colored, electroconductive polymer with properties suitable for applications in transparent conductive coatings. google.com Unlike many conductive polymers that are intensely colored, P9-AA offers a high degree of transparency, with a transmittance of at least 50% in the visible spectrum (400-800 nm) at a thickness of 100 nanometers. google.com This combination of transparency and conductivity makes it a potential alternative to expensive materials like Indium Tin Oxide (ITO) in visual displays. google.com
The polymer exhibits conductivities of at least 1 x 10⁻⁶ S cm⁻¹, a significant improvement that makes it useful for thin-film technology, including electromagnetic interference (EMI) and radio frequency interference (RFI) shielding. google.com P9-AA is also sufficiently soluble to be fabricated into films, a crucial property for practical applications. google.com The polymerization of this compound can be achieved through chemical or electrochemical methods, and the resulting polymer is typically in an oxidized, high-conductivity state. electrochem.orggoogle.com
| Property | Value | Source |
| Transmittance | ≥ 50% (at 100 nm thickness, 400-800 nm) | google.com |
| Conductivity | ≥ 1 x 10⁻⁶ S cm⁻¹ | google.com |
| Polymerization (p) | 2 to 25 integer range | google.com |
Components for Organic Light-Emitting Devices (OLEDs)
9,10-disubstituted anthracene derivatives are widely studied for their strong emissive properties and applicability in Organic Light-Emitting Diodes (OLEDs). researchgate.net These derivatives can function as highly efficient emitters, particularly for blue light, which remains a challenge in OLED technology. researchgate.netmagtech.com.cn For instance, anthracene derivatives end-capped with triphenylamine (B166846) have been designed for efficient hole transport and strong blue emission. researchgate.net A device using 9-pyrenyl-10-(4-triphenylamine)anthracene (PAA) as a non-doped emitter achieved a maximum efficiency of 7.9 cd/A. researchgate.net
The introduction of bulky groups, such as phenyl or tolyl groups, at the 9 and 10 positions can influence the material's charge-transport capabilities and photophysical behavior. Derivatives like 9,10-bis(m-tolylphenylamino)anthracene (TPA) and 9,10-bis(diphenylamino)anthracene (PPA) have been synthesized and used as hole transporters and host emitters in electroluminescent devices. researchgate.net The modification of the anthracene core allows for precise energy level matching, which is crucial for optimizing device performance. researchgate.net
| Derivative | Role in OLED | Performance Metric | Source |
| 9-pyrenyl-10-(4-triphenylamine)anthracene (PAA) | Non-doped blue emitter | 7.9 cd/A efficiency | researchgate.net |
| 9,10-bis(m-tolylphenylamino)anthracene (TPA) | Hole transporter, Host emitter | N/A | researchgate.net |
| 9,10-bis(diphenylamino)anthracene (PPA) | Hole transporter, Host emitter | N/A | researchgate.net |
Organic Semiconductor Building Blocks
The planar structure and extensive π-conjugated system of anthracene make it an excellent foundation for organic semiconductors. cymitquimica.commdpi.com this compound and its derivatives are considered valuable building blocks in this field. cymitquimica.comcymitquimica.com Functionalization at the 9 and 10 positions is a key strategy for tuning the material's properties, such as thermal stability and frontier molecular orbital energy levels (HOMO/LUMO), without significantly altering the fundamental optical properties. mdpi.com
Studies on various 9,10-anthracene derivatives have shown that while optical properties remain relatively consistent, electrochemical behavior can be fine-tuned with minor changes (±0.10 eV). mdpi.com This allows for the rational design of materials for specific semiconductor applications, such as in organic thin-film transistors (OTFTs). mdpi.com The self-assembly of these molecules on surfaces, like the ordered arrangement of this compound on gold (Au(111)), is a critical area of research for creating nanoscale electronic devices. researchgate.net The ability to form well-ordered crystalline thin layers enhances charge transport, a key factor for high-performance semiconductor devices. researchgate.net
Fluorescent Materials and Luminophores
The inherent fluorescence of the anthracene core is a defining characteristic that is harnessed in the development of advanced fluorescent materials and luminophores. cymitquimica.comrroij.com this compound itself emits green fluorescence and is explored as a fluorescent probe. nih.gov
Design Principles for Enhanced Luminescence
The luminescence of this compound derivatives can be significantly enhanced through strategic molecular design. A key principle is the photo-induced electron transfer (PET) effect. rroij.com In many aminoanthracene derivatives, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the anthracene fragment through PET in the excited state. rroij.com
A primary design strategy involves inhibiting this PET process. Interaction of the amino group with metal cations or protons can block the electron transfer, leading to a strong "turn-on" fluorescence response. rroij.com This makes these compounds effective as chemosensors. For example, the addition of certain transition metal salts can enhance emission intensity by forming a complex with the sensor molecule. rroij.com Furthermore, the formation of specific supramolecular structures, such as T-shaped dimers, has been shown to result in excellent luminescence properties. acs.org This aggregation-induced emission (AIE) is another powerful principle for designing highly emissive materials. acs.org
Applications in Optical and Magnetic Switches
The responsive fluorescence of this compound derivatives to external stimuli forms the basis for their application as molecular switches. rroij.com The ability to switch fluorescence "on" or "off" by interacting with specific analytes, such as metal ions, allows these molecules to function as optical switches. rroij.com
For instance, certain aminoanthracene derivatives show a ratiometric response to transition metal ions, where the emission intensity changes at different wavelengths upon binding, providing a clear switching mechanism. rroij.com This on/off switching capability, controlled by chemical inputs, is a fundamental concept in molecular-level information processing. While the direct application as magnetic switches is less detailed in the provided context, the broader category of anthracene derivatives has been noted for its use in electronic and magnetic switches, suggesting that the electronic changes accompanying the fluorescent switching could be coupled to magnetic properties in more complex systems. rroij.com
Thin Film Technology and Related Applications
Derivatives of this compound, particularly in their polymeric form, have emerged as significant materials in the field of advanced thin film technology. Poly(this compound) (P9-AA) and its derivatives are noted for their unique combination of electrical conductivity and optical transparency. google.com This dual-property makes them highly suitable for a range of specialized applications where both light transmission and electrical charge dissipation are required. These polymers can be processed into thin films, which are integral to the fabrication of various electronic and protective components. google.com The ability to form thin, transparent, and conductive layers is a key advantage for their use in modern materials science. google.com
Materials for EMI/RFI Shielding
The conductive nature of poly(this compound) (P9-AA) derivatives makes them effective materials for electromagnetic interference (EMI) and radio frequency interference (RFI) shielding. google.com These polymers can be formulated into thin, transparent coatings that can be applied to surfaces to attenuate unwanted electromagnetic signals. This is particularly valuable for applications where optical clarity is essential, such as in the screens of visual display units like Cathode Ray Tubes (CRTs) and Liquid Crystal Displays (LCDs). google.com
Copolymers of this compound with other monomers, such as aniline, have also been developed. google.com These copolymers often exhibit a desirable combination of properties, including being lightly colored, transparent, and electroconductive. Such characteristics make them well-suited for use in electromagnetic shielding windows, where they can provide effective shielding without significantly compromising visibility. google.com The electroconductivity of these polymers is a critical factor, with a conductivity of at least 1 x 10⁻⁶ S cm⁻¹ being a benchmark for such applications. google.com
| Material | Key Properties | Relevant Applications in EMI/RFI Shielding |
| Poly(this compound) (P9-AA) Derivatives | Conductive, Transparent | Thin film coatings for EMI/RFI shielding. google.com |
| Copolymers of this compound and Aniline | Lightly colored, Transparent, Electroconductive, Soluble | Transparent coatings for displays (e.g., electroluminescent and liquid crystal displays), Electromagnetic shielding windows. google.com |
Static Shielding and Antistatic Formulations
In addition to EMI/RFI shielding, poly(this compound) derivatives are also utilized in static shielding and for creating antistatic formulations. google.com The accumulation of static electricity can be a significant problem in many industries, potentially causing damage to sensitive electronic components or creating safety hazards. Materials that can safely dissipate static charge are therefore in high demand.
P9-AA derivatives can be applied as a coating to various surfaces to prevent the build-up of static charge. google.com For a material to be effective in antistatic applications, it needs to have a specific range of volume conductivity, typically on the order of 10⁻¹⁰ to 10⁻¹² S cm⁻¹. google.com The polymers derived from this compound can be engineered to meet this requirement.
The processability of these materials is enhanced by the solubility of certain this compound derivatives. For example, derivatives such as 2-methyl-9-aminoanthracene and 2-ethyl-9-aminoanthracene show appreciable solubility in common organic solvents, which facilitates their incorporation into various formulations for coatings and films. google.com This allows for the creation of effective and easily applicable antistatic solutions for a wide array of materials and products.
| Application | Required Property | Relevant this compound Derivatives |
| Static Shielding/Screening | Electrical Conductivity | Poly(this compound) (P9-AA) derivatives. google.com |
| Antistatic Formulations | Volume conductivity of 10⁻¹⁰ to 10⁻¹² S cm⁻¹ | Poly(this compound) (P9-AA) derivatives. google.com |
| Soluble Formulations | Solubility in organic solvents (at least 0.8% m/v) | 2-methyl-9-aminoanthracene, 2-ethyl-9-aminoanthracene. google.com |
Chemosensing and Bioanalytical Applications of 9 Aminoanthracene Systems
Design and Performance of Chemosensors for Specific Analytes
Derivatives of 9-aminoanthracene have been engineered to create sensitive and selective chemosensors. These systems operate through mechanisms that modulate the fluorescence output of the 9AA moiety upon interaction with a target analyte, leading to "turn-on" or "turn-off" responses.
Fluorescent Probes for Cations (e.g., Metal Ions, Protons)
The amino group of this compound makes its fluorescence sensitive to pH. In the presence of acid, 9AA is protonated to form the 9-anthrylammonium salt (9AAH⁺). acs.org This equilibrium helps to maintain the green fluorescence emission. acs.orgresearchgate.net For instance, a solution of 9AA in chloroform (B151607) can be treated with concentrated HCl to yield 9-anthrylammonium chloride as a pale red solid. acs.org The fluorescence emission of 9AA in methanol (B129727) is observed at a maximum wavelength (λ_max) of 510 nm with a quantum yield of 19%, which is similar to the 20% quantum yield of 9AAH⁺·Cl⁻ in the same solvent. acs.org The stabilization of fluorescence in acidic conditions is crucial for its application as a probe in various environments. acs.orgresearchgate.net
While the this compound scaffold is a building block for more complex sensors, direct applications for metal ion sensing often involve its derivatives. Fluorescent compounds can be functionalized by modifying the parent skeleton to act as specific sensors for metal ions. acs.org
Table 1: Proton Sensing Properties of this compound
| Compound | Analyte | Solvent | Observation | Reference |
| This compound (9AA) | Protons (H⁺) | Methanol (MeOH) | Formation of 9-anthrylammonium salt (9AAH⁺) maintains green fluorescence. | acs.orgresearchgate.net |
| This compound (9AA) | Protons (H⁺) | Chloroform (CHCl₃) | Treatment with conc. HCl yields 9-anthrylammonium chloride (9AAH⁺·Cl⁻). | acs.org |
Sensors for Anions (e.g., Fluoride (B91410) Ions)
A notable application of this compound systems in anion detection is the development of a fluorescent sensor for fluoride ions (F⁻). ingentaconnect.com This sensor is based on the N,N-Bis(trimethylsilyl)-9-aminoanthracene (Si9AA) derivative. ingentaconnect.comkitasato-u.ac.jp The sensing mechanism relies on a fluoride-induced desilylation reaction. ingentaconnect.com
The Si9AA compound itself exhibits blue fluorescence, which originates from the anthracene (B1667546) skeleton. ingentaconnect.com This is due to the orthogonal relationship between the anthracene plane and the bulky bis(trimethylsilyl)amino group, which prevents electronic conjugation. ingentaconnect.com In contrast, the parent 9AA, where conjugation exists between the amino group and the anthracene ring, shows green fluorescence. ingentaconnect.com
When Si9AA is exposed to fluoride ions, for instance from tetrabutylammonium (B224687) fluoride (TBAF), the silicon-nitrogen bonds are cleaved. ingentaconnect.com This desilylation reaction converts Si9AA back to 9AA, resulting in a distinct and observable fluorescence color change from blue to green. ingentaconnect.comkitasato-u.ac.jp This system has been shown to work in a THF solution and on a thin-layer chromatography (TLC) plate, providing a metal-free method for selectively detecting fluoride ions. ingentaconnect.com
Table 2: Performance of N-Silylated this compound as a Fluoride Sensor
| Sensor Compound | Analyte | Mechanism | Fluorescence Change | Platform | Reference |
| N,N-Bis(trimethylsilyl)-9-aminoanthracene (Si9AA) | Fluoride Ion (F⁻) | Desilylation of the bis(trimethylsilyl)amino group | Blue to Green | THF Solution or TLC | ingentaconnect.comkitasato-u.ac.jp |
Oxygen-Sensitive Fluorescent Probes
The fluorescence of this compound is highly sensitive to the presence of molecular oxygen, making it a candidate for oxygen-sensing applications. acs.orgresearchgate.net The green fluorescence of 9AA diminishes in the presence of oxygen due to its oxidation to the non-green fluorescent anthraquinone (B42736) monoimine (AQNH). acs.orgresearchgate.net This oxidation process is thought to involve triplet oxygen rather than singlet oxygen. acs.orgresearchgate.net
Research has demonstrated this oxygen sensitivity both in solution and in the solid state. A solution of 9AA in deuterated chloroform (CDCl₃) that was deoxygenated by bubbling with nitrogen continued to emit green fluorescence for over three days. acs.orgresearchgate.net Conversely, when the solution was saturated with oxygen, the fluorescence disappeared within the same timeframe. acs.orgresearchgate.net This quenching effect establishes 9AA as a potential "turn-off" fluorescent probe for oxygen. jst.go.jp
Table 3: Oxygen Sensing Characteristics of this compound
| Probe | Analyte | Mechanism | Observation | Timescale | Reference |
| This compound (9AA) | Oxygen (O₂) | Oxidation to anthraquinone monoimine (AQNH) | Fluorescence quenching (disappearance of green emission) | < 3 days | acs.orgresearchgate.net |
| This compound (9AA) | Nitrogen (N₂) | Hypoxic conditions | Maintenance of green fluorescence | > 3 days | acs.orgresearchgate.net |
Bioimaging and Biological Staining Reagents
The fluorescent properties of this compound, combined with its sensitivity to the cellular microenvironment (such as hypoxic conditions), make it a useful reagent for bioimaging and staining.
Application in Staining Organic Compounds and Proteins
This compound has been successfully employed as a fluorescent stain for various organic molecules and proteins. acs.orgresearchgate.net When applied to these materials on microscope slides, 9AA provides a distinct green fluorescence. acs.org The staining process is rapid, often completed within 10 minutes. acs.orgresearchgate.net A key advantage is the stability of the fluorescence; the green emission can be maintained for extended periods, even after 18 hours, particularly when the staining is performed in the presence of an acid or under the naturally hypoxic conditions of the materials being studied. acs.org
Utilization in Biological Tissue Staining
Beyond individual compounds and proteins, this compound has proven effective as a staining agent for biological tissues. acs.orgresearchgate.net Researchers have successfully stained tissues from the upper and lower digestive tracts using 9AA. acs.org The staining is achieved rapidly, and the resulting green fluorescence is stable, which is attributed to the maintenance of the 9AA fluorescence under the hypoxic conditions often found in biological tissues. acs.orgresearchgate.net This application highlights the potential of 9AA as a bioimaging reagent for visualizing tissue structures, particularly in research contexts exploring tissue oxygenation. acs.orgresearchgate.net
In Vivo Imaging for Specific Biological Conditions (e.g., Tumor Hypoxia)
The intrinsic fluorescence properties of this compound (9AA) have been harnessed for the in vivo imaging of specific biological conditions, most notably tumor hypoxia. nih.gov Hypoxia, a state of low oxygen concentration, is a characteristic feature of solid tumors and is associated with resistance to therapy and increased malignancy. The ability to visualize these hypoxic regions is crucial for cancer diagnosis and for tailoring treatments.
Research has demonstrated that this compound can serve as a fluorescent probe for detecting hypoxic areas within tumors. nih.govresearchgate.net The principle behind this application lies in the observation that the green fluorescence of 9AA is maintained under hypoxic (low oxygen) conditions, whereas it is quenched or diminished in the presence of oxygen due to autoxidation. researchgate.netacs.org Under normal oxygen levels, 9AA can be oxidized to the non-fluorescent anthraquinone monoimine. researchgate.net However, in the oxygen-deficient environment of a tumor, 9AA retains its fluorescence, effectively highlighting these regions.
In preclinical studies, a 9AA-based fluorescence method was evaluated for in vivo imaging in mice bearing subcutaneously transplanted Ehrlich ascites carcinoma cells. nih.govresearchgate.net Due to 9AA's insolubility in water, it was dissolved in a solution of polyethylene (B3416737) glycol (PEG)-400 and saline for intragastric administration to the mice. nih.govresearchgate.net Following administration, green fluorescence derived from 9AA was observed in the tumor sections. researchgate.net
Crucially, the areas stained with 9AA's green fluorescence corresponded directly to the hypoxic regions identified by conventional immunohistochemical staining with pimonidazole (B1677889) (PIMO), a standard marker for hypoxia. nih.govresearchgate.net This correlation validates the use of 9AA as a reliable fluorescent agent for delineating tumor hypoxia in vivo. The successful staining of various organs post-administration also suggests its potential for broader in vivo imaging applications. nih.govresearchgate.net
| Parameter | Description | Findings | References |
| Imaging Agent | This compound (9AA) | Serves as a green fluorescent probe. | nih.gov, researchgate.net |
| Biological Target | Tumor Hypoxia | Low oxygen regions within solid tumors. | nih.gov |
| Animal Model | Mice with Ehrlich ascites carcinoma | A common model for studying solid tumors. | nih.gov, researchgate.net |
| Administration | Intragastric | 9AA dissolved in a PEG-400 saline solution. | researchgate.net, nih.gov |
| Validation | Comparison with Pimonidazole (PIMO) | 9AA fluorescence co-localized with PIMO staining. | nih.gov, researchgate.net |
Principles of Sensor Signal Transduction (e.g., Photo-induced Electron Transfer inhibition)
The function of many this compound-based fluorescent sensors is governed by the principle of Photo-induced Electron Transfer (PET). rsc.orgcore.ac.uk PET is a through-space, non-radiative process that can quench the fluorescence of a fluorophore. In the context of this compound systems, the anthracene moiety serves as the fluorophore, while the amino group at the 9-position acts as the electron-donating quencher (receptor). rsc.org
The fundamental design of a PET sensor involves a modular structure comprising the fluorophore (anthracene), a spacer, and a receptor (the amino group). rsc.org In the ground state, there is minimal interaction. Upon photoexcitation of the anthracene fluorophore, an electron can be transferred from the lone pair of the nitrogen atom in the amino group to the photo-excited fluorophore. This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence emission. rsc.orgmdpi.com As a result, the sensor is in a "fluorescence-off" state.
The signal transduction, or the "turn-on" of fluorescence, occurs when the electron-donating capability of the amino group is suppressed. This is typically achieved through interaction with an analyte, such as a proton (H⁺). rsc.org When the amino group is protonated, the lone pair of electrons on the nitrogen atom is no longer available for donation to the excited anthracene ring. This inhibition of the PET process blocks the non-radiative decay pathway. Consequently, the excited fluorophore returns to the ground state via the radiative pathway, leading to a significant enhancement of fluorescence intensity. rsc.org
This "off-on" switching mechanism is the basis for using this compound derivatives as fluorescent sensors for pH. rsc.org The fluorescence intensity becomes dependent on the pH of the environment, with low fluorescence in basic or neutral conditions (free amine) and high fluorescence in acidic conditions (protonated amine). The rate constant for PET in the proton-free form of similar anthracen-9-yl methylamines has been calculated to be in the range of 10¹⁰–10¹¹ s⁻¹. rsc.org
| Sensor State | Receptor (Amino Group) | PET Process | Fluorescence Signal | Principle |
| "Off" State | Free amine (unprotonated) | Active | Quenched (Low) | The lone pair on the nitrogen is available to donate an electron to the excited anthracene, providing a non-radiative decay path. |
| "On" State | Protonated amine (-NH₃⁺) | Inhibited | Enhanced (High) | The lone pair on the nitrogen is bonded to a proton and is unavailable for electron transfer, blocking the PET quenching pathway. |
Other quenching mechanisms can also influence the fluorescence of anthracene derivatives, including static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher, and dynamic (collisional) quenching, resulting from collisions between the excited fluorophore and a quencher molecule. mdpi.comchalcogen.ro
Catalysis and Photocatalysis Mediated by 9 Aminoanthracene Systems
Organic Photocatalysis Utilizing Anthracene (B1667546) Scaffolds
Anthracene-based molecules, especially those featuring diarylamino substituents, have emerged as highly effective organic photocatalysts. Their structural design allows for fine-tuning of redox properties and absorption in the visible light spectrum, making them a cornerstone of modern metal-free photocatalysis.
Metal-Free Visible-Light Photocatalytic Reactions
Derivatives of 9-aminoanthracene, such as 9,10-bis(diarylamino)anthracene, function as potent, strongly reducing photocatalysts for radical reactions under visible light irradiation. acs.orgacs.orgfigshare.com These organic catalysts provide a pivotal technology to replace traditional systems based on expensive and toxic noble metals like ruthenium and iridium. acs.orgresearchgate.net Their high reducing power is capable of generating a variety of useful radical species from corresponding electron-accepting precursors. acs.orgresearchgate.net
A prominent application is in the field of radical fluoroalkylation, a critical transformation in medicinal and materials chemistry. acs.org For instance, 9,10-bis(di(p-tert-butylphenyl)amino)anthracene has been successfully employed as a photocatalyst for the amino-trifluoroethylation of styrene (B11656). acs.org In this reaction, the anthracene-based catalyst efficiently facilitates the formation of a trifluoroethylated product, demonstrating its capacity for complex bond formations. acs.org The design of the catalyst, specifically the nature of the diarylamino group (the donor) and the anthracene (the π-conjugated system), significantly influences its ability to absorb visible light and its stability. acs.orgacs.org
Table 1: Example of Metal-Free Photocatalytic Reaction using a this compound Derivative
| Catalyst | Reaction Type | Substrates | Light Source | Product Yield | Reference |
| 9,10-bis(di(p-tert-butylphenyl)amino)anthracene | Amino-trifluoroethylation | Styrene, Diphenyl(2,2,2-trifluoroethyl)sulfonium trifluoromethanesulfonate (B1224126) | 470 nm Blue Light | 86% | acs.org |
Mechanistic Aspects of Photocatalytic Processes
The photocatalytic cycle of diarylaminoanthracene systems is initiated by the absorption of visible light, which elevates the catalyst to an electronically excited state. beilstein-journals.org This excited state is a powerful reducing agent. The core mechanism involves a single-electron-transfer (SET) from the excited photocatalyst to an electron-accepting substrate. acs.orgbeilstein-journals.org This SET process generates a radical species from the substrate and the one-electron oxidized form of the photocatalyst. acs.org
Detailed mechanistic studies suggest the reaction proceeds via a catalytic radical process rather than a radical chain reaction. acs.org In some cases, a static quenching process is involved in the initial SET event between the photocatalyst and the substrate. acs.orgresearchgate.net A key intermediate in this cycle is the 1e-oxidized cationic radical species of the diarylaminoanthracene catalyst (often represented as [D−π–D]•+). researchgate.netnih.gov This radical cation is a crucial active species, characterized by a long lifetime, which allows it to participate effectively in the catalytic cycle before regenerating the ground-state photocatalyst to begin the process anew. acs.orgresearchgate.net
Integration with Hybrid Materials for Catalytic Applications
Functionalization of Graphene Oxide for Photocatalysis
Graphene oxide (GO) can be chemically modified by forming covalent bonds between its surface carboxyl groups and the amine group of this compound. rsc.org This process yields a novel nanocomposite, graphene oxide-9-aminoanthracene (GO-9-AA). researchgate.netresearchgate.netnih.gov This functionalization is designed to enhance the properties of GO for specific applications, such as the removal of persistent aromatic pollutants from aqueous solutions. rsc.orgnih.gov
The introduction of the this compound moiety serves to increase the sp²-hybridized clusters within the GO structure. rsc.org This modification makes the resulting GO-9-AA composite π-electron rich, which facilitates strong π-π electron-donor-acceptor (EDA) interactions with other aromatic molecules. nih.gov While much of the reported research on GO-9-AA has focused on its excellent performance as an adsorbent for polycyclic aromatic hydrocarbons (PAHs), the electronic modifications inherent in its design suggest significant potential for photocatalytic applications. researchgate.netresearchgate.net
Table 2: Adsorption Capacities of GO-9-AA for Aromatic Pollutants
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
| GO-9-AA | Naphthalene (B1677914) (NAP) | 57.00 | researchgate.net |
| GO-9-AA | Acenaphthylene (B141429) (ACN) | 46.33 | researchgate.net |
| GO-9-AA | Phenanthrene (B1679779) (PHN) | 44.50 | researchgate.net |
This table demonstrates the strong interaction between the GO-9-AA composite and aromatic pollutants, a key factor for potential photocatalytic degradation.
Synergistic Effects in Composite Catalytic Systems
The combination of this compound with a support material like graphene oxide is anticipated to create significant synergistic effects that boost photocatalytic activity. In such a hybrid system, the this compound component would act as a photosensitizer, absorbing visible light to generate an excited state.
Interactions with Other Chemical Species and Astrophysical Implications
Formation of Fullerene/9-Aminoanthracene Clusters
Recent research has focused on the gas-phase interactions between fullerene cations and 9-Aminoanthracene, providing insights into the initial stages of interstellar dust formation. These studies are crucial for understanding the chemical evolution of the interstellar medium (ISM).
Gas-Phase Adduction Mechanisms
In laboratory settings, cationic fullerene/9-Aminoanthracene clusters are formed through gas-phase ion-molecule collision reactions. researchgate.net Specifically, fullerene fragments such as C56 and C58 cations have been shown to efficiently form clusters with this compound molecules. researchgate.netresearchgate.net The process involves the sequential adduction of this compound molecules to the fullerene cation cage. researchgate.net Experimental results indicate the formation of cluster cations like [(C₁₄H₁₁N)ₙC₅₆]⁺ and [(C₁₄H₁₁N)ₙC₅₈]⁺, where 'n' can range from 1 to 7. researchgate.netresearchgate.net Interestingly, C₆₀⁺ has been observed to be less reactive in forming these clusters, a phenomenon attributed to competition from charge transfer channels. researchgate.netoup.com Upon laser irradiation, these clusters dissociate back into their constituent this compound and fullerene cations. researchgate.netdntb.gov.ua
Van der Waals vs. Covalent Bonding Models
The bonding within fullerene/9-Aminoanthracene clusters is a complex interplay between van der Waals forces and covalent interactions. researchgate.netresearchgate.net Theoretical calculations have revealed that isomers of these clusters can exist with either type of bond, largely dependent on the reaction sites on the fullerene cation. researchgate.netoup.com A notable finding is the potential for a geometric configuration conversion between the van der Waals and covalent bonding modes as the cluster size increases. researchgate.netoup.comdntb.gov.ua This dynamic bonding nature is a key factor in the growth and stability of these molecular aggregates.
Relevance to Interstellar Dust Growth
The formation of fullerene/9-Aminoanthracene clusters serves as a compelling model for the initial stages of interstellar dust grain growth. researchgate.netresearchgate.netresearchgate.net In the interstellar environment, it is hypothesized that fullerene species readily react with polycyclic aromatic hydrocarbons (PAHs) and their derivatives, like this compound, in the gas phase, leading to the formation of larger carbonaceous grains. researchgate.netresearchgate.net The largest experimentally observed fullerene/9-Aminoanthracene clusters, such as [(C₁₄H₁₁N)₇C₅₈]⁺, which contains 240 atoms and is approximately 4 nm in size, are thought to adopt a multishelled geometry. researchgate.netoup.com This structure, with seven this compound molecules surrounding a fullerene cation in two layers, provides a direct link between molecular clusters and the development of carbonaceous grains. researchgate.netoup.com The presence of the amino group (–NH₂) is considered to play a significant role in this growth process, highlighting the importance of nitrogen in interstellar chemistry. researchgate.netoup.comresearchgate.net
Adsorption Phenomena and Environmental Applications
Beyond its astrophysical significance, this compound has demonstrated utility in environmental remediation, particularly in the removal of persistent organic pollutants from aqueous solutions.
Removal of Persistent Aromatic Pollutants from Aqueous Solutions
A novel application of this compound is in the functionalization of graphene oxide (GO) to create a highly effective adsorbent, GO-9-AA. researchgate.netresearchgate.net This nanocomposite has shown excellent efficiency in removing polycyclic aromatic hydrocarbons (PAHs) such as naphthalene (B1677914) (NAP), acenaphthylene (B141429) (ACN), and phenanthrene (B1679779) (PHN) from water. researchgate.netresearchgate.net The modification of GO with this compound significantly enhances its adsorption capacity for these aromatic pollutants. researchgate.netresearchgate.net
Adsorption Mechanisms (e.g., π–π Stacking)
The primary mechanism behind the enhanced adsorption capacity of GO-9-AA is attributed to π–π stacking interactions. researchgate.netresearchgate.net The anthracene (B1667546) ring in this compound makes the GO-9-AA composite π-electron rich. researchgate.netresearchgate.net This facilitates strong π–π electron donor-acceptor (EDA) interactions between the adsorbent and the aromatic rings of the PAH pollutants. researchgate.netresearchgate.net The flat structure and delocalized π-electrons of both the graphene-based adsorbent and the aromatic pollutants create an ideal scenario for this type of non-covalent bonding, leading to efficient removal from the solution. physchemres.org Kinetic analyses have shown that the adsorption process is rapid and fits well with a pseudo-second-order kinetic model. researchgate.netresearchgate.net
Interactive Data Table: Adsorption of PAHs by GO-9-AA
| Pollutant | Maximum Adsorption Order | Adsorption Kinetics Model | Primary Interaction |
| Naphthalene (NAP) | > Acenaphthylene (ACN) | Pseudo-second-order | π–π Stacking |
| Acenaphthylene (ACN) | < Naphthalene (NAP), > Phenanthrene (PHN) | Pseudo-second-order | π–π Stacking |
| Phenanthrene (PHN) | < Acenaphthylene (ACN) | Pseudo-second-order | π–π Stacking |
Interactions with Biological Macromolecules
The planar aromatic structure of the anthracene nucleus makes it a candidate for interaction with biological macromolecules, most notably deoxyribonucleic acid (DNA). The ability of anthracene derivatives to interact with DNA through various modes, including cleavage, binding, and intercalation, has been a subject of significant research. These interactions are fundamental to their potential applications in medicinal chemistry and molecular biology.
DNA Cleavage Studies
The capacity of anthracene derivatives to induce cleavage of DNA strands is a noteworthy aspect of their chemical reactivity within a biological context. This activity is often mediated by photochemical processes or enhanced by the presence of metal ions.
The anthracene chromophore possesses a large singlet excited state energy (76 kcal/mol), which can be harnessed to initiate photoreactions with DNA. rroij.com Primary alkylamines have been demonstrated to engage in photochemical reactions with nucleotides, leading to the scission of DNA strands. rroij.com Consequently, derivatives such as (9-anthryl) ammonium (B1175870) chloride are recognized for their high potential in DNA cleavage studies. rroij.com
Research has explored various substituted anthracene derivatives for their DNA photocleaving abilities. For instance, compounds based on 1,10-phenanthroline (B135089) attached to anthracene chromophores have been shown to be effective DNA photocleavers when irradiated with light at 350 nm. rroij.com In comparative studies, anthracene derivatives required only a very low concentration (0.25 µM) to achieve complete DNA cleavage, highlighting their potency. rroij.com The effect of metal ions, such as copper(II), on this activity can be complex; the addition of CuCl2 to certain anthracene derivatives was found to be concentration-dependent, either quenching or increasing the cleaving activity at different concentrations. rroij.com
The general mechanism involves the anthracene moiety absorbing light and reaching an excited state, which can then lead to DNA damage and strand breaks. rroij.com Substituents at the 9- and 10-positions of the anthracene ring are strategically important, as they can occupy the grooves of the DNA helix when the anthracene core intercalates, potentially influencing the cleavage efficiency. rroij.com
| Derivative Type | Conditions | Observation | Reference |
|---|---|---|---|
| (9-anthryl) ammonium chloride | Photochemical reaction | High potential for DNA cleavage. | rroij.com |
| Anthracene-1,10-phenanthroline conjugate | pH=7.0, 22°C, 350 nm irradiation | Complete DNA cleavage at 0.25 µM concentration. | rroij.com |
Binding and Intercalation Studies
The interaction of small molecules with DNA is crucial for the design of new therapeutic agents. rroij.com Anthracene derivatives, particularly those based on the anthracene-9,10-dione (anthraquinone) skeleton, are well-known for their ability to bind and intercalate with DNA. psu.edumedkoo.cominnovareacademics.in This interaction is a primary mechanism for the biological activity of several anticancer drugs. innovareacademics.in
Intercalation involves the insertion of the planar aromatic ring system of the anthracene derivative between the base pairs of the DNA double helix. innovareacademics.in This process is stabilized by charged side chains, often attached at positions 1 and 4, which can form hydrogen bonds with the phosphate (B84403) groups of the DNA backbone. psu.edumedkoo.com The stability of the resulting drug-DNA complex is a key determinant of the compound's efficacy. For example, the synthetic anthracene-9,10-dione derivative Ametantrone features a polycyclic intercalating moiety and charged side chains that stabilize its binding to DNA. medkoo.com
The mode of intercalation can be influenced by the substitution pattern on the anthracene ring. Molecular modeling and kinetic studies have revealed different binding modes:
Classical Intercalation: Derivatives with substituents at the 1,4- or 1,8-positions tend to intercalate with both side chains situated in the same groove of the DNA. nih.gov
Threading Intercalation: Derivatives with substituents on opposite sides of the planar ring, such as at the 1,5- or 2,6-positions, may exhibit a more complex "threading" mode. innovareacademics.innih.gov This involves one side chain passing through the intercalation site to form a stable complex where the side chains interact with both the major and minor grooves. innovareacademics.in Association and dissociation rates for threading intercalators are typically about 10 times lower than for classical intercalators. nih.gov
The goal of these binding interactions is often the disruption of DNA-protein interactions, such as the interference with topoisomerase II, which is a crucial enzyme for DNA replication and repair. psu.edu The design of novel anthracene derivatives continues to be an active area of research, with efforts focused on creating molecules with enhanced DNA binding affinity and sequence selectivity. researchgate.net For instance, conjugating dipeptides to the Ametantrone core has been shown to confer selectivity for specific GC-rich DNA sequences. researchgate.net
| Substitution Pattern | Predicted/Observed Binding Mode | Characteristics | Reference |
|---|---|---|---|
| 1,4- and 1,8-positions | Classical Intercalation | Both side chains occupy the same DNA groove. | nih.gov |
| 1,5- and 2,6-positions | Threading Intercalation | Side chains occupy opposite grooves, requiring one to "thread" through the DNA base pairs. Slower association/dissociation kinetics. | innovareacademics.innih.gov |
Academic Exploration of Biological Activities of 9 Aminoanthracene Derivatives
Investigation of Antimicrobial Properties
Derivatives of 9-aminoanthracene and related aminoanthraquinones have demonstrated notable activity against various microbial pathogens. Research has explored their efficacy against both bacteria and fungi.
Experimental testing of amino acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide revealed distinct antimicrobial actions. These synthesized compounds showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. researchgate.net In a different approach, new chitosan-derivative polymers were synthesized using glyoxal (B1671930) as a crosslinker between chitosan (B1678972) and N-amino-9,10-dihydro-anthracene-9,10-α,β-succinamide. nih.gov These modified chitosan polymers were evaluated for their antimicrobial activity and showed enhanced inhibition against both bacteria and fungi, demonstrating their potential for antimicrobial applications. nih.gov The parent compound, 9-anthramine (an alternative name for this compound), has also been noted in research for its antimicrobial activity against certain bacteria and fungi. ontosight.ai
The antimicrobial properties of the broader anthraquinone (B42736) class, to which these compounds belong, are influenced by factors such as pH and the number of hydrogen bond acceptors. nih.gov For instance, some studies have synthesized chitosan-g-aminoanthracene derivatives which exhibited high antibacterial activity specifically against Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Amino acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | Mycobacterium luteum | Antibacterial activity | researchgate.net |
| Amino acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | Aspergillus niger, Candida tenuis | Antifungal activity | researchgate.net |
| Glyoxal-crosslinked chitosan with N-amino anthracene (B1667546) succinimide (B58015) polymers | Bacteria and Fungi | Enhanced inhibition | nih.gov |
| Chitosan-g-aminoanthracene derivatives | Escherichia coli (Gram-negative) | High antibacterial activity |
Research into Anticancer and Cytotoxic Effects on Cell Lines
The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of investigation. These compounds have shown promise as antiproliferative agents, with some exhibiting potent activity. ontosight.airesearchgate.net
A study involving the synthesis of new aminoanthraquinone derivatives via nucleophilic substitution produced several compounds with strong cytotoxic effects. nih.gov Specifically, 2-(butylamino)anthracene-1,4-dione and 2-(butylamino)anthracene-9,10-dione were found to be the most cytotoxic against both MCF-7 (human breast adenocarcinoma) and Hep-G2 (human hepatocellular liver carcinoma) cell lines. nih.gov The introduction of multiple amino substituents, as in 2,3-(dibutylamino)anthracene-9,10-dione, was observed to reduce the cytotoxic activity. nih.gov
Other research has focused on synthesizing novel benzimidazole (B57391) derivatives incorporating a 2-aminoanthracene-9,10-dione moiety. These compounds were tested for their cytotoxic activity against MCF-7, A549 (human lung carcinoma), and HELA (human epithelioid cervix carcinoma) cell lines. derpharmachemica.com Furthermore, a series of 9-acridinyl amino acid derivatives were synthesized and tested, with some showing IC50 values comparable to or lower than the chemotherapeutic agent amsacrine, particularly against the A549 cell line. rsc.org
Table 2: Cytotoxic Activity of Aminoanthraquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-(butylamino)anthracene-1,4-dione | MCF-7 | 1.1 | nih.gov |
| 2-(butylamino)anthracene-1,4-dione | Hep-G2 | 1.2 | nih.gov |
| 2-(butylamino)anthracene-9,10-dione | MCF-7 | 1.1 | nih.gov |
| 2-(butylamino)anthracene-9,10-dione | Hep-G2 | 3.0 | nih.gov |
| 2,3-(dibutylamino)anthracene-9,10-dione | MCF-7 | 3.0 | nih.gov |
| 2,3-(dibutylamino)anthracene-9,10-dione | Hep-G2 | 13.0 | nih.gov |
Studies on Antiviral and Antiplatelet Activities
The broad biological profile of aminoanthracene derivatives includes antiviral and potential antiplatelet activities. biointerfaceresearch.com Research has identified specific derivatives with inhibitory effects against a range of viruses.
Derivatives of 9,10-anthracenedione with 1,5-bis(diethylaminoethyl)- and 2,6-bis(dimethylaminoacetylamino) fragments have demonstrated antiviral activity against HIV-1. biointerfaceresearch.comresearchgate.net Additionally, 1-amino-4-arylamino-9,10-anthracenediones have been identified as potential inhibitors of human cytomegalovirus (HCMV). biointerfaceresearch.comresearchgate.net In the context of influenza, 1,2- and 1,4-bisadamantanylanthracenediones have been suggested as potential anti-influenza agents due to their capacity to stimulate interferon production. biointerfaceresearch.comresearchgate.net Further studies have predicted antiviral activity for certain 4-substituted 9,10-anthraquinone derivatives against picornavirus, influenza, and rhinovirus. lpnu.ua Some aglycoristocetin derivatives incorporating 2-aminoanthracene (B165279) have also been evaluated for their activity against various human influenza virus strains, including H1N1 and H3N2. nih.gov
Regarding antiplatelet activity, computer-aided studies have been employed to predict this effect in sulfur-containing derivatives of 9,10-anthracenedione. lpnu.ua This predictive work suggests a potential mechanism of antithrombotic action, indicating a promising, though less explored, avenue for these compounds. biointerfaceresearch.comlpnu.ua
Table 3: Investigated Antiviral and Antiplatelet Potential
| Derivative Class | Biological Activity | Target | Reference |
|---|---|---|---|
| 1,5-bis(diethylaminoethyl)- and 2,6-bis(dimethylaminoacetylamino) 9,10-anthracenediones | Antiviral | HIV-1 | biointerfaceresearch.comresearchgate.net |
| 1-Amino-4-arylamino-9,10-anthracenediones | Antiviral | Human Cytomegalovirus (HCMV) | biointerfaceresearch.comresearchgate.net |
| 1,2- and 1,4-bisadamantanylanthracenediones | Antiviral | Influenza Virus (via interferon stimulation) | biointerfaceresearch.comresearchgate.net |
| Sulfur-containing 9,10-anthracenedione derivatives | Antiplatelet (Predicted) | Platelet aggregation targets (e.g., VKOR) | lpnu.ua |
Neuroprotective and Antidepressant Potential through Enzyme Inhibition (e.g., MAO)
A compelling area of research for aminoanthracene derivatives is their potential in treating neurological disorders through the inhibition of monoamine oxidase (MAO) enzymes. MAO-A inhibitors are effective as antidepressants, while MAO-B inhibitors are used in managing neurodegenerative conditions like Parkinson's disease. researchgate.netimpactfactor.org
In one study, nine distinct synthetic anthracene-9,10-dione compounds were evaluated for their ability to inhibit both MAO-A and MAO-B. researchgate.net Several of these compounds (specifically 1, 2, 5, 8, and 9) showed significant inhibition of MAO-A when compared to the standard inhibitor clorgyline. researchgate.net Similarly, compounds 1, 3, 5, 8, and 9 demonstrated considerable inhibition of MAO-B. researchgate.net These findings suggest that such derivatives could be beneficial in treating depression due to their MAO-A inhibition and may have therapeutic value for neurodegenerative diseases because of their strong, selective MAO-B activity. researchgate.net The research was guided by the known MAO-inhibiting properties of natural anthraquinones like purpurin (B114267) and alizarin, which serve as lead compounds for developing new synthetic inhibitors. researchgate.netresearchgate.net
Table 4: Monoamine Oxidase (MAO) Inhibition by Synthetic Anthracene-9,10-dione Derivatives
| Compound ID | MAO-A Inhibition | MAO-B Inhibition | Reference |
|---|---|---|---|
| Compound 1 | Significant | Significant | researchgate.net |
| Compound 2 | Significant | Not significant | researchgate.net |
| Compound 3 | Not significant | Significant | researchgate.net |
| Compound 5 | Significant | Significant | researchgate.net |
| Compound 8 | Significant | Significant | researchgate.net |
| Compound 9 | Significant | Significant | researchgate.net |
Future Research Directions and Emerging Paradigms for 9 Aminoanthracene
Development of Multifunctional 9-Aminoanthracene Systems
The development of multifunctional systems centered around the this compound core is a burgeoning area of research. Scientists are exploring the integration of 9-AA into complex molecular architectures to create materials with synergistic properties. These systems are designed to perform multiple tasks, such as simultaneous sensing and therapeutic action, or to exhibit tunable optical and electronic properties.
One promising avenue is the incorporation of this compound into polymers and nanocomposites. For instance, graphene oxide functionalized with this compound has been fabricated for the adsorptive removal of aromatic pollutants from aqueous solutions. researchgate.net This hybrid material leverages the high surface area of graphene oxide and the specific interactions of the this compound moiety to effectively capture contaminants. Similarly, polymers containing this compound units have been shown to emit green fluorescence, opening possibilities for their use in sensory and imaging applications. nih.gov
Furthermore, the design of this compound derivatives as chemosensors for various analytes is a significant focus. By modifying the amino group or the anthracene (B1667546) backbone, researchers can tune the compound's selectivity and sensitivity towards specific ions or molecules. For example, N-silylated this compound has been developed as a fluorescent sensor for fluoride (B91410) ions, demonstrating a distinct color change from blue to green upon detection. researchgate.net
Advanced Spectroscopic Techniques for Real-Time Monitoring
The intrinsic fluorescence of this compound makes it an ideal candidate for real-time monitoring using advanced spectroscopic techniques. These methods allow for the in-situ observation of dynamic processes in various environments, from biological systems to chemical reactions. kuleuven.bemdpi.com
Femtosecond-resolved spectroscopy has been employed to study the ultrafast dynamics of this compound and its derivatives. mdpi.com These studies provide fundamental insights into the excited-state processes that govern its fluorescence, such as intersystem crossing and charge transfer. For example, femtosecond laser ionization mass spectrometry has been used to analyze this compound in complex mixtures, demonstrating its potential for sensitive and selective detection. acs.orgkyushu-u.ac.jp
Real-time monitoring of bioprocesses is another area where this compound-based probes could be highly valuable. kuleuven.be Fluorescence spectroscopy, in general, is a powerful tool for non-invasive monitoring of cellular environments and biomolecular interactions. mdpi.com The development of 9-AA derivatives with specific targeting moieties could enable the visualization and quantification of key biological events in real-time. nih.gov Techniques like UV/Visible, infrared, and Raman spectroscopy are also being explored for real-time analysis, often in conjunction with fluorescence methods to provide a more comprehensive understanding of the system under investigation. mdpi.comgoogle.com
Computational Design of Novel this compound-Based Materials
Computational chemistry and molecular modeling are playing an increasingly crucial role in the rational design of new materials based on this compound. swan.ac.uk Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are being used to predict the electronic, photophysical, and structural properties of novel 9-AA derivatives before their synthesis. rsc.orgnih.gov This in silico approach accelerates the discovery of materials with desired functionalities and minimizes the need for extensive trial-and-error experimentation.
Researchers are using computational methods to:
Predict Spectroscopic Properties: DFT calculations can accurately predict the absorption and emission spectra of this compound derivatives, aiding in the design of fluorescent probes with specific optical characteristics. nih.gov
Elucidate Reaction Mechanisms: Computational studies help in understanding the mechanisms of reactions involving this compound, such as its oxidation and dimerization. acs.orgresearchgate.net
Design Novel Materials: By simulating the interaction of this compound with other molecules or materials, scientists can design new composites and sensors with enhanced performance. For example, computational modeling has been used to study the interaction of anthraquinone (B42736) derivatives with DNA. researchgate.net
Investigate Molecular Geometries: Theoretical calculations can determine the stable geometries of this compound clusters and their interaction with other molecules, which is crucial for understanding their behavior in larger assemblies. researchgate.net
A study combining experimental synthesis with DFT calculations has led to the development of novel anthracene-oxadiazole derivatives for use as emitters in organic light-emitting devices (OLEDs). rsc.org Another example is the in silico evaluation of anthraquinone derivatives as potential inhibitors of DNA gyrase in Mycobacterium tuberculosis, showcasing the power of computational screening in drug discovery. biorxiv.org
Interdisciplinary Applications and Translational Research
The unique properties of this compound are fostering its application across a wide range of scientific disciplines, leading to exciting interdisciplinary research and translational opportunities. Its potential is being explored in fields ranging from materials science and environmental remediation to biology and medicine.
In materials science, this compound and its derivatives are being investigated for the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). uea.ac.ukresearchgate.net The ability to functionalize the anthracene core allows for the tuning of its electronic and optical properties to suit specific device requirements.
In the realm of environmental science, functionalized graphene oxide with this compound has demonstrated potential for the removal of persistent aromatic pollutants from water. researchgate.net This highlights the role of 9-AA in developing new technologies for environmental remediation.
Translational research is focused on leveraging the biological activities of this compound derivatives for therapeutic and diagnostic purposes. ontosight.ai For instance, certain aminoanthraquinone derivatives have shown potential as neuroprotective and antidepressant agents. impactfactor.orgresearchgate.net The fluorescent properties of 9-AA are also being harnessed for bioimaging applications, with studies demonstrating its ability to stain cells and tissues. nih.govresearchgate.net The development of this compound-based probes for in vivo imaging of tumor hypoxia is a particularly promising area of translational research. researchgate.net
Sustainable Synthesis and Green Chemistry Approaches in this compound Chemistry
In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively developing sustainable and green chemistry approaches for the synthesis of this compound and its derivatives. colab.ws These efforts aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous reagents, and improving energy efficiency.
Key strategies in the green synthesis of this compound include:
Reduction of 9-Nitroanthracene (B110200): A common route to this compound involves the reduction of 9-nitroanthracene. ontosight.ai Research is focused on employing greener reducing agents and reaction conditions to make this process more sustainable.
One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps. A facile one-pot synthesis of 10-aryl derivatives of 9-aminoanthracenes has been reported. arkat-usa.org
Catalytic Methods: The use of catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents. For example, the synthesis of aminoanthraquinone derivatives has been achieved using PhI(OAc)2 as a catalyst. mdpi.com
Minimizing Hazardous Reagents: Efforts are being made to replace hazardous reagents with more benign alternatives. For instance, research into the direct C-H hydroxylation of aromatic compounds aims to reduce the number of synthetic steps and avoid the use of harsh reagents. colab.ws
The synthesis of N,N-Bis(trimethylsilyl)-9-aminoanthracene, a precursor for a fluoride ion sensor, has been achieved through a deprotonation-silylation sequence, showcasing a specific synthetic pathway for functionalized 9-AA derivatives. researchgate.net The development of such targeted synthetic methods, with a focus on green chemistry principles, is crucial for the future of this compound research and application.
Q & A
Basic: What are the common synthetic strategies for functionalizing graphene oxide (GO) with 9-aminoanthracene (9-AA), and how do these modifications enhance adsorption properties?
Functionalization typically involves covalent bonding between GO’s carboxyl groups and 9-AA’s amine groups via amidation reactions. Thionyl chloride (SOCl₂) is first used to activate GO’s carboxyl groups, forming acyl chloride intermediates. Subsequent reaction with 9-AA introduces sp²-rich aromatic domains via π-π stacking, enhancing adsorption of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (NAP) and phenanthrene (PHN). Characterization via FTIR (amide bond at 1653 cm⁻¹) and TEM confirms successful conjugation . The modified GO-9-AA composite exhibits a 2–3× higher adsorption capacity than pristine GO due to increased hydrophobic interactions and electron donor-acceptor mechanisms .
Advanced: How does solvent-dependent tautomerism of 9-AA influence its electronic properties and reactivity in photochemical applications?
In aqueous solutions, 9-AA exists as a protonated imine (analogous to anthrone) rather than the ammonium ion, as shown by UV-Vis and fluorescence spectra. This tautomerism alters electron density distribution, enhancing charge-transfer interactions in donor-acceptor systems. In ethanol or solid-state environments, both tautomers coexist, leading to dual reactivity pathways. Researchers must account for solvent polarity and pH when designing photodynamic therapies or optoelectronic devices, as tautomeric states modulate HOMO-LUMO gaps and excitation lifetimes .
Basic: What spectroscopic and analytical techniques are critical for confirming 9-AA conjugation in composite materials?
Key methods include:
- FTIR : Detection of amide bonds (1653 cm⁻¹) and N–H bending (1573 cm⁻¹) .
- XRD : Shift in GO’s (002) peak due to interlayer spacing changes post-functionalization .
- TGA : Weight loss profiles differentiate organic (9-AA) and inorganic (GO) components .
- Elemental analysis : Quantifies nitrogen content to confirm grafting efficiency .
Advanced: How does 9-AA incorporation into dual-crosslinked hydrogels improve mechanical stability and pH-responsive drug delivery?
Methacrylated alginate (MA-alginate) hydrogels conjugated with 9-AA via EDC/NHS chemistry undergo dual crosslinking:
Photopolymerization of methacrylate groups.
Anthracene dimerization under UV light, enhancing mechanical strength (e.g., elasticity modulus).
The hydrogel’s pH-sensitive release of doxorubicin (DOX) is attributed to anthracene’s reversible dimerization in acidic microenvironments (e.g., tumors). Cancer cell viability assays show selective cytotoxicity (e.g., ~50% reduction in HeLa cells) while maintaining >90% viability in healthy NIH-3T3 cells .
Basic: How is 9-AA validated as a positive control in bacterial reverse mutation assays (Ames test)?
9-AA (80 µg/plate) induces frameshift mutations in Salmonella strain TA1537 by intercalating DNA and inhibiting replication. Researchers validate assays by comparing revertant colony counts to vehicle controls. A 2–3× increase in colonies confirms mutagenic potency. Parallel use of controls like sodium azide (TA100) ensures assay reliability .
Advanced: What adsorption models best describe PAH removal kinetics by 9-AA-functionalized adsorbents?
- Isotherms : Freundlich model (multilayer adsorption; n > 1 indicates favorable binding) .
- Kinetics : Pseudo-second-order model (chemisorption-dominated; rate constant k₂ = 0.002–0.005 g mg⁻¹ min⁻¹) .
Surface modifications (e.g., increased sp² clusters) enhance π-π interactions and hydrophobic binding, reducing equilibrium time by 40% compared to unmodified GO .
Basic: What factors influence the chemical stability of 9-AA derivatives during storage and application?
- Light exposure : Anthracene derivatives are prone to photodimerization; store in amber vials under inert gas .
- Solvent choice : Protonation states in polar solvents (e.g., water vs. ethanol) affect reactivity; FTIR monitoring is recommended post-synthesis .
Advanced: How do computational models predict the electronic structure and reactivity of 9-AA in supramolecular systems?
Density functional theory (DFT) calculations reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
